4-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole
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Overview
Description
4-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole is a complex organic compound that features a benzothiadiazole core, a piperidine ring, and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The piperidine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the pyrimidine moiety through etherification reactions. The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups attached to the benzothiadiazole core.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the piperidine or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially different properties and applications.
Scientific Research Applications
4-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology: The compound may be investigated for its potential biological activity, including its interactions with various biomolecules.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: The compound could be used in the development of new materials for electronic devices, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of 4-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent modulation of the associated pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiadiazole Derivatives: Compounds with similar benzothiadiazole cores but different substituents.
Piperidine Derivatives: Compounds featuring the piperidine ring, which may have different functional groups attached.
Pyrimidine Derivatives: Compounds with the pyrimidine moiety, which can vary in their substitution patterns.
Uniqueness
4-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole is unique due to the specific combination of its structural components. The presence of the benzothiadiazole core, piperidine ring, and pyrimidine moiety in a single molecule provides a distinct set of chemical and biological properties that may not be observed in other compounds with only one or two of these features.
Properties
IUPAC Name |
4-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S2/c22-26(23,14-4-1-3-13-15(14)20-25-19-13)21-9-5-12(6-10-21)11-24-16-17-7-2-8-18-16/h1-4,7-8,12H,5-6,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXCWADONHFEBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC=N2)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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